molecular formula C37H56O10 B12744704 Cimiracemoside N CAS No. 473554-78-8

Cimiracemoside N

Cat. No.: B12744704
CAS No.: 473554-78-8
M. Wt: 660.8 g/mol
InChI Key: GCMGJWLOGKSUGX-GVGYZBMQSA-N
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Description

Cimiracemoside N is a triterpene glycoside compound isolated from the rhizome of Cimicifuga foetida, a plant traditionally used in Chinese medicine. This compound belongs to the cycloartane-type triterpenoids, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cimiracemoside N involves multiple steps, starting from the extraction of the rhizome of Cimicifuga foetida. The extraction process typically uses methanol as a solvent, followed by purification through chromatographic techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale extraction and purification processes. The use of high-performance liquid chromatography (HPLC) and other advanced chromatographic techniques would be essential to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Cimiracemoside N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glycosides and acetylated derivatives, which can be further analyzed for their biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cimiracemoside N is unique due to its specific glycosylation pattern and its potent inhibitory activity on the Wnt signaling pathway. This makes it a valuable compound for further research in cancer therapy and other medical applications .

Properties

CAS No.

473554-78-8

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

[(1S,1'R,3'R,4S,4'R,5S,5'R,6'R,10'S,12'S,13'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate

InChI

InChI=1S/C37H56O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h18,20-30,39-41H,8-17H2,1-7H3/t18-,20+,21+,22+,23+,24+,25-,26+,27+,28-,29+,30+,32+,33+,34-,35-,36+,37+/m1/s1

InChI Key

GCMGJWLOGKSUGX-GVGYZBMQSA-N

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H]3[C@@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC[C@H]7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)OC(=O)C)C

Canonical SMILES

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CCC7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C

Origin of Product

United States

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